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Compound Name:
2-Bromo-1-(4-

iodophenyl)ethanone

Cat. No.: B185315 Get Quote

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for the

organic compound 2-Bromo-1-(4-iodophenyl)ethanone, a valuable intermediate in various

fields of chemical synthesis. The data presented herein, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to

researchers, scientists, and professionals in drug development and materials science.

Core Spectroscopic Data
The structural characterization of 2-Bromo-1-(4-iodophenyl)ethanone has been elucidated

through a combination of spectroscopic techniques. The quantitative data from these analyses

are summarized in the tables below, offering a clear and concise reference for identification and

quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired to determine the carbon-

hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-1-(4-iodophenyl)ethanone
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.87 Doublet (d) 2H 8.4 Ar-H

7.69 Doublet (d) 2H 8.4 Ar-H

4.40 Singlet (s) 2H N/A -CH₂Br

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromo-1-(4-iodophenyl)ethanone

Chemical Shift (δ) ppm Assignment

190.8 C=O

138.3 Ar-C

133.3 Ar-C

130.3 Ar-C

102.3 Ar-C-I

30.4 -CH₂Br

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy
Infrared spectroscopy was employed to identify the key functional groups present in the

molecule. The characteristic absorption bands are detailed in the following table.

Table 3: FT-IR Spectroscopic Data for 2-Bromo-1-(4-iodophenyl)ethanone
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Wavenumber (cm⁻¹) Intensity Assignment

~1685 Strong C=O (Aryl ketone) stretching

~1580 Medium C=C (Aromatic ring) stretching

~1270 Medium
C-C(=O)-C stretching and

bending

~820 Strong
C-H out-of-plane bending

(para-disubstituted)

~500-600 Medium-Strong C-I stretching

~600-700 Medium-Strong C-Br stretching

Mass Spectrometry (MS)
Mass spectrometry was utilized to determine the molecular weight and analyze the

fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for 2-Bromo-1-(4-iodophenyl)ethanone

m/z Relative Abundance Assignment

324/326 Moderate
[M]⁺ (Molecular ion with Br

isotopes)

231 High [M - Br - H]⁺

203 High [M - Br - CO]⁺

76 High [C₆H₄]⁺

Experimental Protocols
The following sections provide an overview of the methodologies typically employed for the

acquisition of the spectroscopic data presented above.

NMR Spectroscopy
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A sample of 2-Bromo-1-(4-iodophenyl)ethanone (typically 5-10 mg) is dissolved in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz

spectrometer. For ¹H NMR, data is typically acquired over a spectral width of 0-10 ppm with a

sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-

decoupled spectrum is obtained over a range of 0-200 ppm.

FT-IR Spectroscopy
The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the

solid sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The

mixture is then pressed into a thin, transparent pellet. The spectrum is recorded over the range

of 4000-400 cm⁻¹ on an FT-IR spectrometer.

Mass Spectrometry
Mass spectral data is obtained using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction. For GC-MS analysis, a dilute solution of the

compound in a volatile solvent is injected into the GC. The compound is then ionized in the

mass spectrometer, typically by electron ionization (EI) at 70 eV. The resulting mass spectrum

is recorded over a mass range of m/z 50-400.

Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of an organic compound like 2-Bromo-1-
(4-iodophenyl)ethanone is depicted in the following diagram.
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Caption: General workflow for the spectroscopic analysis of 2-Bromo-1-(4-
iodophenyl)ethanone.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1-(4-
iodophenyl)ethanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185315#spectroscopic-data-nmr-ir-ms-of-2-bromo-1-
4-iodophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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